molecular formula C19H12ClN3O2S B2890747 N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-50-4

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No.: B2890747
CAS No.: 478079-50-4
M. Wt: 381.83
InChI Key: GJGRAOFNHBEFFK-UHFFFAOYSA-N
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Description

N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a chemical compound with the molecular formula C19H12ClN3O2S It is known for its unique structure, which includes a thienoquinoline core fused with a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with thieno[2,3-b]quinoline-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted thienoquinoline derivatives.

Scientific Research Applications

N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-{thieno[2,3-b]quinoline-2-carbonyl}benzohydrazide
  • 2-(2-chlorobenzoyl)thieno[2,3-b]quinoline

Uniqueness

N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is unique due to its specific structural features, such as the presence of a 3-chlorobenzoyl group and a carbohydrazide moiety.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGRAOFNHBEFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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